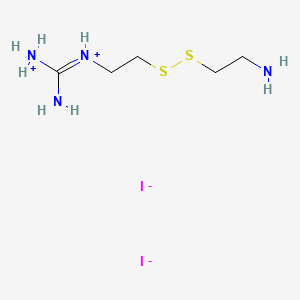

(2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide

Descripción

(2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide is a guanidine derivative characterized by a dithioethyl (-S-S-) bridge linking a 2-aminoethyl group to a guanidine moiety, with two iodide counterions. The compound’s structure confers unique properties:

- Guanidine group: A strong organic base (pKa ~13) capable of forming hydrogen bonds and denaturing proteins .

- Dithioethyl bridge: A disulfide bond that may participate in redox reactions or reversible crosslinking, similar to dithiothreitol (DTT) but with distinct steric and electronic effects due to the adjacent aminoethyl group.

- Dihydriodide salt: Enhances solubility in polar solvents compared to hydrochloride or hemifumarate salts .

Propiedades

Número CAS |

40775-08-4 |

|---|---|

Fórmula molecular |

C5H16I2N4S2 |

Peso molecular |

450.2 g/mol |

Nombre IUPAC |

[amino(azaniumyl)methylidene]-[2-(2-aminoethyldisulfanyl)ethyl]azanium;diiodide |

InChI |

InChI=1S/C5H14N4S2.2HI/c6-1-3-10-11-4-2-9-5(7)8;;/h1-4,6H2,(H4,7,8,9);2*1H |

Clave InChI |

KLEVBMWLJICYQK-UHFFFAOYSA-N |

SMILES canónico |

C(CSSCC[NH+]=C([NH3+])N)N.[I-].[I-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide typically involves the reaction of guanidine with a disulfide-containing compound. One common method is the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves the use of lanthanide amides as catalysts for the guanylation of aromatic and secondary amines . Additionally, the use of carbamoyl isothiocyanates as starting materials for the synthesis of multisubstituted guanidines has been reported .

Industrial Production Methods

Industrial production of (2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide may involve large-scale synthesis using similar guanylation reactions. The choice of catalysts and reaction conditions can be optimized for scalability and cost-effectiveness. For example, the use of ytterbium triflate as a catalyst for the addition of amines to carbodiimides under solvent-free conditions provides good yields and is suitable for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

(2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide undergoes various types of chemical reactions, including:

Oxidation: The disulfide group can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide group can be reduced to thiols.

Substitution: The amino and guanidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Substituted guanidines and amines.

Aplicaciones Científicas De Investigación

(2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide has several scientific research applications:

Chemistry: Used as a reagent in the synthesis of other guanidine derivatives and as a catalyst in organic reactions.

Biology: Investigated for its potential as an antibacterial agent and its role in enzyme inhibition.

Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.

Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.

Mecanismo De Acción

The mechanism of action of (2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through oxidation or reduction reactions . Additionally, the guanidine group can interact with nucleic acids and proteins, affecting their function and stability .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Analysis

Table 1: Key Structural and Functional Differences

Key Observations:

- Disulfide vs. Thioether : The dithioethyl group in the target compound enables reversible disulfide bond formation, unlike Ranitidine’s stable thioether group . This redox sensitivity may limit its pharmaceutical utility but enhance its role in dynamic crosslinking.

- Salt Form : The dihydriodide salt increases molecular weight (vs. hydrochloride or hemifumarate) and may improve stability in acidic conditions .

- Basicity: The guanidine group (pKa ~13) is significantly more basic than Ranitidine’s dimethylamino group (pKa ~8), suggesting stronger interactions with biomolecules .

Table 2: Comparative Physicochemical Data (Hypothetical*)

Research Findings:

- Redox Behavior : The dithioethyl group may undergo disulfide exchange or reduction, akin to DTT but with slower kinetics due to steric hindrance from the guanidine group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.